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molecular formula C12H4F4N2O3S B8788020 Benzisothiazol-3(2H)-one, 2-(2,3,5,6-tetrafluoro-4-pyridyl)-, 1,1-dioxide

Benzisothiazol-3(2H)-one, 2-(2,3,5,6-tetrafluoro-4-pyridyl)-, 1,1-dioxide

Cat. No. B8788020
M. Wt: 332.23 g/mol
InChI Key: CCGODDKNKIRBST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05455255

Procedure details

A mixture of the sodium salt of 1,2-benzisothiazol-3(2H)-one 1,1-dioxide (0.81 g, 3.95 mmol), pentafluoropyridine (0.68 g, 4.0 mmol) and 15-Crown-5 (0.88 g, 4.0 mmol) in acetonitrile (15 ml) was heated to reflux for 6 hours, cooled, and the solvent evaporated in vacuo. The oily residue thus obtained was suspended in water and stirred for 3-4 hours. The solid which percipitated was collected by filtration and dried to afford 1.01 g (77%) of 2-(2,3,5,6-tetrafluoro-4-pyridyl)-1,2-benzisothiazol-3(2H)-one 1,1-dioxide, m.p. 164°-165° C. after recrystallization from carbon tetrachloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.81 g
Type
reactant
Reaction Step One
Quantity
0.68 g
Type
reactant
Reaction Step One
Quantity
0.88 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Na].[S:2]1(=[O:13])(=[O:12])[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[C:4](=[O:11])[NH:3]1.[F:14][C:15]1[N:20]=[C:19]([F:21])[C:18]([F:22])=[C:17](F)[C:16]=1[F:24].C1OCCOCCOCCOCCOC1>C(#N)C.O>[F:21][C:19]1[C:18]([F:22])=[C:17]([N:3]2[C:4](=[O:11])[C:5]3[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=3[S:2]2(=[O:12])=[O:13])[C:16]([F:24])=[C:15]([F:14])[N:20]=1 |^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
0.81 g
Type
reactant
Smiles
S1(NC(C2=C1C=CC=C2)=O)(=O)=O
Name
Quantity
0.68 g
Type
reactant
Smiles
FC1=C(C(=C(C(=N1)F)F)F)F
Name
Quantity
0.88 g
Type
reactant
Smiles
C1COCCOCCOCCOCCO1
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 3-4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The oily residue thus obtained
FILTRATION
Type
FILTRATION
Details
The solid which percipitated was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3.5 (± 0.5) h
Name
Type
product
Smiles
FC1=NC(=C(C(=C1F)N1S(C2=C(C1=O)C=CC=C2)(=O)=O)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.01 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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